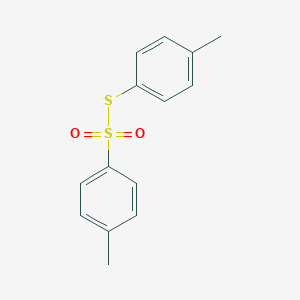

p-Tolyl p-toluenethiosulfonate

説明

P-Tolyl p-toluenethiosulfonate is a chemical compound with the linear formula C14H14O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of p-Tolyl p-toluenethiosulfonate is represented by the linear formula C14H14O2S2 . The molecular weight of this compound is 278.394 .Physical And Chemical Properties Analysis

P-Tolyl p-toluenethiosulfonate is a solid compound . Its melting point and other physical properties are not explicitly mentioned in the available resources.Safety and Hazards

The safety data sheet for a related compound, p-Toluenesulfonic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle p-Tolyl p-toluenethiosulfonate with appropriate safety measures.

特性

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAROCRPZOYKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951951 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Tolyl p-toluenethiosulfonate | |

CAS RN |

2943-42-2 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

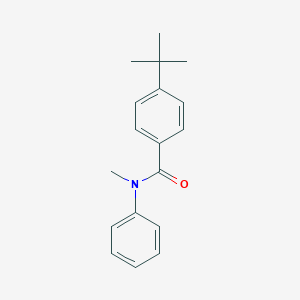

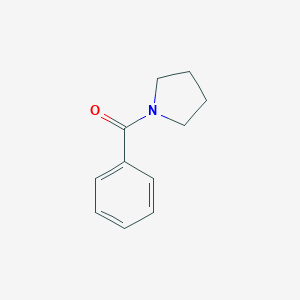

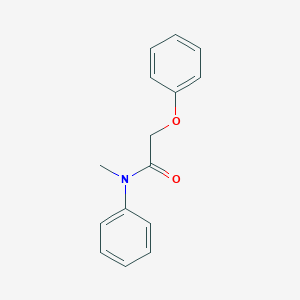

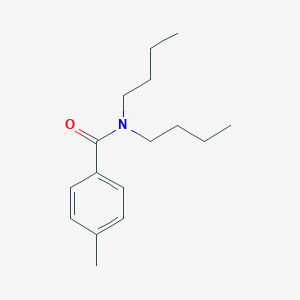

Feasible Synthetic Routes

Q & A

Q1: What is the significance of p-Tolyl p-toluenethiosulfonate formation in reactions involving p-toluenesulfonyl iodide and diarylcadmium compounds?

A: The presence of p-Tolyl p-toluenethiosulfonate as a byproduct in these reactions is significant because it provides insights into the reaction mechanism. [, ] Specifically, its formation suggests a pathway involving aryl and p-toluenesulfonyl radicals. This understanding is crucial for optimizing desired product yields and exploring alternative synthetic routes.

Q2: How does the reactivity of p-toluenesulfonyl iodide differ from its fluoride and chloride counterparts in reactions with diarylcadmium compounds?

A: Research indicates that p-toluenesulfonyl iodide exhibits distinct reactivity compared to its fluoride and chloride counterparts when reacting with diarylcadmium compounds. [] While the specific products formed with the fluoride and chloride analogs are not outlined in the provided abstracts, the formation of p-Tolyl p-toluenethiosulfonate, p-toluenesulfonic acid, iodoarenes, diaryls, and hydrocarbons when using p-toluenesulfonyl iodide points to a unique reaction pathway. This difference highlights the impact of the halogen substituent on the reactivity of arylsulfonyl halides and underscores the importance of careful reagent selection in organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)